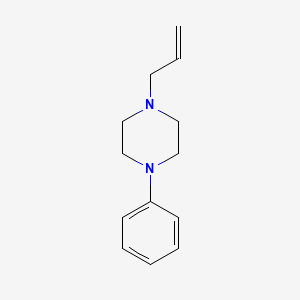
1-Allyl-4-phénylpipérazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-4-phenylpiperazine is a chemical compound with the molecular formula C13H18N2 . It is a member of the piperazine class of compounds, which are known for their wide range of biological and pharmaceutical activity .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-Allyl-4-phenylpiperazine, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-Allyl-4-phenylpiperazine consists of a piperazine ring substituted with an allyl group and a phenyl group .Applications De Recherche Scientifique
- Résultats de recherche: Une étude a examiné 13 dérivés de la 1-phénylpipérazine. Certains dérivés ont considérablement amélioré la perméabilité du marqueur fluorescent calcéine, suggérant un potentiel pour des applications futures .
Amélioration de la perméabilité intestinale
Synthèse des pipérazines
En résumé, la 1-Allyl-4-phénylpipérazine est prometteuse dans divers domaines, de l'amélioration de la délivrance de médicaments à des applications thérapeutiques potentielles. Les chercheurs continuent d'explorer ses propriétés multiformes, ce qui en fait un composé intéressant pour des recherches plus approfondies. 🌟
Mécanisme D'action
Target of Action
1-Allyl-4-phenylpiperazine, also known as 1-PHENYL-4-(PROP-2-EN-1-YL)PIPERAZINE, is a derivative of phenylpiperazine . Phenylpiperazine derivatives have been shown to enhance transepithelial transport, suggesting that they interact with the intestinal epithelium . .
Mode of Action
Phenylpiperazine derivatives, including 1-allyl-4-phenylpiperazine, have been shown to enhance the permeability of the intestinal epithelium, suggesting that they may interact with this tissue to facilitate the transport of substances across the epithelial barrier .
Biochemical Pathways
Given its potential role as a permeation enhancer, it may influence pathways related to the transport of substances across the intestinal epithelium .
Pharmacokinetics
As a potential permeation enhancer, it may influence the bioavailability of other substances by facilitating their transport across the intestinal epithelium .
Result of Action
Phenylpiperazine derivatives have been shown to enhance the permeability of the intestinal epithelium, suggesting that they may facilitate the transport of substances across this barrier .
Action Environment
Factors such as ph and the presence of other substances in the intestinal environment could potentially influence its activity as a permeation enhancer .
Safety and Hazards
Orientations Futures
Phenylpiperazine derivatives, including 1-Allyl-4-phenylpiperazine, could have promising future applications. For instance, several potent derivatives displayed lower toxicity than 1-phenylpiperazine, suggesting promise in future applications . Additionally, a new series of 1-amidino-4-phenylpiperazine derivatives showed nanomolar EC50 values in functional activity at the human TAAR1 receptor, suggesting potential for development of innovative therapies .
Analyse Biochimique
Biochemical Properties
It is known that piperazine derivatives can interact with various enzymes and proteins . For instance, 1-Allyl-4-phenylpiperazine may undergo reactions at the benzylic position, which can be resonance stabilized . This suggests that 1-Allyl-4-phenylpiperazine could potentially interact with enzymes that catalyze reactions at the benzylic position.
Cellular Effects
Some studies suggest that phenylpiperazine derivatives can enhance transepithelial transport with minimal cytotoxicity . This implies that 1-Allyl-4-phenylpiperazine could potentially influence cell function by affecting transport processes across the cell membrane.
Molecular Mechanism
It is known that benzylic halides typically react via an SN2 pathway, via the resonance stabilized carbocation . This suggests that 1-Allyl-4-phenylpiperazine could potentially exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
Some studies suggest that phenylpiperazine derivatives can mitigate radiation-induced normal tissue toxicity in the brains of mice . This suggests that 1-Allyl-4-phenylpiperazine could potentially have long-term effects on cellular function in certain contexts.
Dosage Effects in Animal Models
It is known that phenylpiperazine derivatives can mitigate radiation-induced normal tissue toxicity in the brains of mice . This suggests that the effects of 1-Allyl-4-phenylpiperazine could potentially vary with dosage in animal models.
Metabolic Pathways
It is known that piperazine derivatives can undergo reactions at the benzylic position . This suggests that 1-Allyl-4-phenylpiperazine could potentially be involved in metabolic pathways that involve reactions at the benzylic position.
Transport and Distribution
Some studies suggest that phenylpiperazine derivatives can enhance transepithelial transport . This suggests that 1-Allyl-4-phenylpiperazine could potentially be transported and distributed within cells and tissues via similar mechanisms.
Subcellular Localization
Given its potential to enhance transepithelial transport , it is possible that 1-Allyl-4-phenylpiperazine could localize to the cell membrane or other subcellular compartments involved in transport processes.
Propriétés
IUPAC Name |
1-phenyl-4-prop-2-enylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-8-14-9-11-15(12-10-14)13-6-4-3-5-7-13/h2-7H,1,8-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZJLFMFYXCHQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

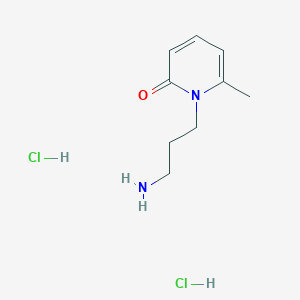
![1-[(furan-2-yl)methyl]-3-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetyl)urea](/img/structure/B2406641.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2406647.png)
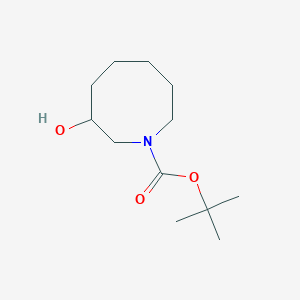
![1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2406650.png)
![N-butyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2406651.png)
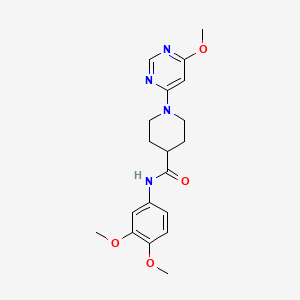
![3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine](/img/structure/B2406655.png)
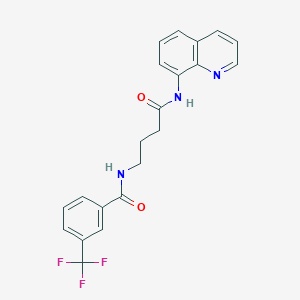


![3-amino-2-[(2,4-dimethoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2406660.png)
